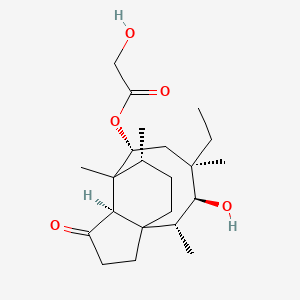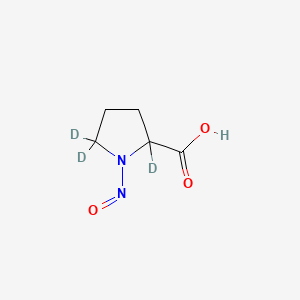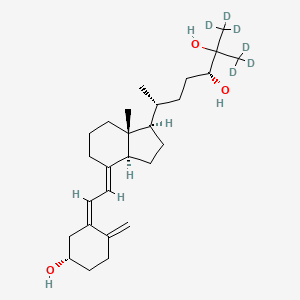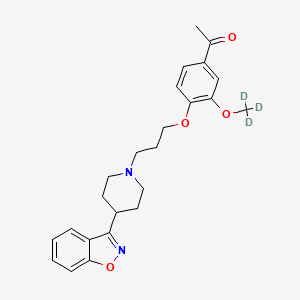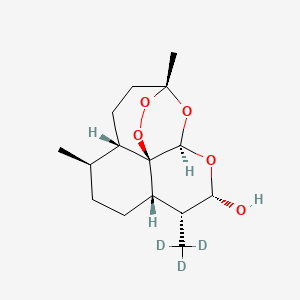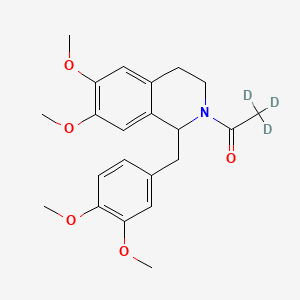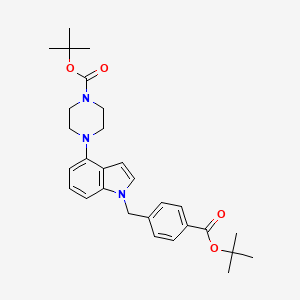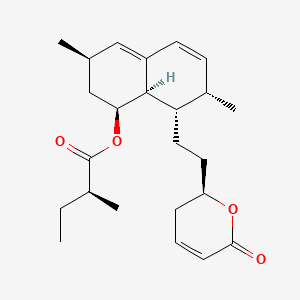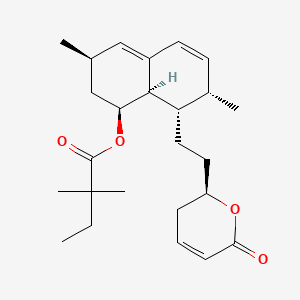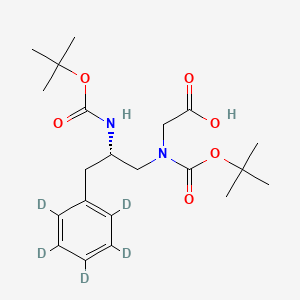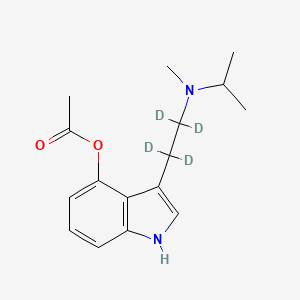
4-Acetoxy-N-isopropyl-N-methyltryptamine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetoxy-N-isopropyl-N-methyltryptamine-d4, or 4-AcO-MiPT-d4, is a synthetic tryptamine derivative with structural similarities to the psychedelic drug, psilocybin. It is the deuterated analog of 4-AcO-MiPT and has been used in scientific research to study the effects of psychedelics on the brain.
Applications De Recherche Scientifique
Analytical Characterization
Several N,N-dialkylated tryptamines, including derivatives like 4-acetoxy-DALT, have been characterized analytically. These compounds are of interest due to their psychoactive properties and potential overlap in therapeutic and recreational use. The characterization includes nuclear magnetic resonance spectroscopy, gas chromatography, and mass spectrometry, providing valuable data for researchers exploring clinical and non-clinical uses of these substances (Brandt et al., 2017).
Metabolite Identification
Research on the in vitro metabolism of similar compounds, such as 4-AcO-DMT, sheds light on potential metabolic pathways. This includes the identification of phase I and phase II metabolites, involving processes like hydrolysis, hydroxylation, and oxidation. Such studies are crucial for understanding the biotransformation of these compounds in vivo and can aid in forensic analysis (Zhai et al., 2022).
Human Hepatocyte Metabolism
Studies on human hepatocytes have been conducted to understand the metabolism of related tryptamines, such as 4-AcO-DiPT. This research identifies metabolites formed through processes like ester hydrolysis, O-glucuronidation, and N-oxidation. These findings are significant for identifying biomarkers of consumption and understanding the compound's metabolic pathways (Malaca et al., 2022).
Functional Neural Pathways
Research dating back to 1975 shows the transformation of tryptamine to tryptoline in the presence of 5-methyltetrahydrofolic acid, indicating a potential role in neural pathways and brain function. These findings contribute to understanding the biochemical processes involving tryptamines in the human brain (Kennedy et al., 1975).
Propriétés
IUPAC Name |
[3-[1,1,2,2-tetradeuterio-2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(2)18(4)9-8-13-10-17-14-6-5-7-15(16(13)14)20-12(3)19/h5-7,10-11,17H,8-9H2,1-4H3/i8D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDMXLOVFPIHDS-LZMSFWOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C(=CC=C2)OC(=O)C)C([2H])([2H])N(C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxy-N-isopropyl-N-methyltryptamine-d4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


